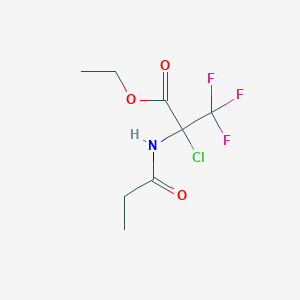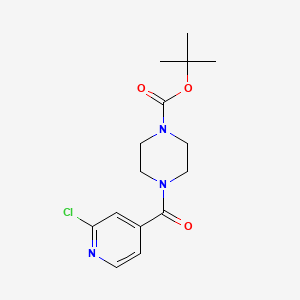
3-Methyl-4-(methylthio)benzaldehyde
描述
3-Methyl-4-(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H10OS . It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the third position and a methylthio group at the fourth position. This compound is used in various chemical syntheses and has applications in pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Methyl-4-(methylthio)benzaldehyde involves the reaction of thioanisole with formaldehyde in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the desired aldehyde.
Industrial Production Methods: In an industrial setting, the preparation of this compound can involve the use of an SZTA catalyst. The process includes mixing titanium tetrachloride and zirconium oxychloride with ammonia water to form a precipitate, which is then aged, filtered, and washed. The precipitate is further treated with ammonium metavanadate and ammonium sulfate, followed by drying and roasting to obtain the SZTA catalyst. This catalyst is then used in an autoclave with thioanisole and carbon monoxide under controlled temperature and pressure to produce the desired aldehyde .
化学反应分析
Types of Reactions:
Oxidation: 3-Methyl-4-(methylthio)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylthio group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: 3-Methyl-4-(methylthio)benzoic acid.
Reduction: 3-Methyl-4-(methylthio)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
科学研究应用
Chemistry: 3-Methyl-4-(methylthio)benzaldehyde is used as a building block in the synthesis of various organic compounds, including sulfur-containing terpyridine ligands and pyrrole derivatives .
Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly those with analgesic and anti-inflammatory properties .
Industry: The compound is also utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and functional groups.
作用机制
The mechanism of action of 3-Methyl-4-(methylthio)benzaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which can further participate in various biochemical pathways. The methylthio group can also undergo metabolic transformations, contributing to the compound’s overall biological activity .
相似化合物的比较
4-(Methylthio)benzaldehyde: Lacks the methyl group at the third position.
3-Methylbenzaldehyde: Lacks the methylthio group at the fourth position.
4-Methylbenzaldehyde: Lacks both the methylthio group and the methyl group at the third position.
Uniqueness: 3-Methyl-4-(methylthio)benzaldehyde is unique due to the presence of both the methyl and methylthio groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
3-methyl-4-methylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-7-5-8(6-10)3-4-9(7)11-2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRJWVPEEFHONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Magnesium, bromo[2-(phenylmethoxy)phenyl]-](/img/structure/B3041580.png)
![(1R,2R,5S,7R)-8,8-Dimethyl-3-azatricyclo[5.1.1.0{2,5}]nonan-4-onee](/img/structure/B3041581.png)

![Ethyl 2-chloro-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B3041585.png)
![4-Amino-1-[(1-bromo-6-fluoro-2-naphthyl)methyl]pyridinium bromide](/img/structure/B3041587.png)
![Ethyl 3,3,3-trifluoro-2-hydroxy-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B3041591.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B3041593.png)
![Ethyl 2-chloro-3,3,3-trifluoro-2-[(3-methylbutanoyl)amino]propanoate](/img/structure/B3041595.png)
![5,5,6-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B3041596.png)

![N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3041598.png)


![Ethyl 2-[(2,6-dichlorobenzoyl)amino]acetate](/img/structure/B3041601.png)
